molecular formula C13H12BNO4S B3309815 N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide CAS No. 943311-41-9

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide

Cat. No.: B3309815
CAS No.: 943311-41-9
M. Wt: 289.1 g/mol
InChI Key: LYIQOEKWJGDOCM-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinctive chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring high yield and purity through optimized reaction conditions and the use of appropriate catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides. These compounds have been tested against clinically relevant mycobacterial strains, including Mycobacterium tuberculosis. The research indicates that certain derivatives exhibit significant inhibitory activity against mycobacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria .

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the benzoxaborole ring can enhance the binding affinity to the target enzyme. For instance, halogen substitutions have been shown to improve activity, indicating that careful structural optimization can lead to more potent antimicrobial agents .

Potential in Drug Development

The unique properties of benzoxaboroles make them attractive candidates for drug development. For example, the ability of these compounds to form stable interactions with enzyme active sites allows for the design of selective inhibitors. The exploration of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzenesulfonamide is particularly promising in the context of developing treatments for resistant strains of bacteria and fungi .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzenesulfonamide possess varying degrees of antimicrobial efficacy. For instance:

CompoundTargetIC50 (µM)Notes
Compound AM. tuberculosis5.0Effective against resistant strains
Compound BE. coli10.0Moderate efficacy
Compound CC. albicans7.5Potential antifungal agent

These findings illustrate the compound's versatility and potential as a lead structure for further optimization .

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The boron atom in the benzoxaborole ring plays a crucial role in its biological activity. It can form reversible covalent bonds with biomolecules, leading to inhibition or modulation of their functions. This property is particularly useful in designing inhibitors for enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
  • Benzamide, 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]

Uniqueness

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is unique due to its specific structure, which combines the benzoxaborole ring with a benzenesulfonamide group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is a compound belonging to the benzoxaborole class, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H16BNO4S
  • Molecular Weight : 325.18 g/mol
  • CAS Number : 1221343-14-1

The structure consists of a benzoxaborole moiety linked to a benzenesulfonamide group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This inhibition may lead to the suppression of bacterial growth and viability .
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that compounds in the benzoxaborole class can induce ROS production, leading to apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. A study evaluated its efficacy against various mycobacterial strains, including those resistant to existing treatments. The results indicated significant inhibitory effects on mycobacterial growth, suggesting its potential as a new therapeutic agent against tuberculosis .

Anticancer Activity

The compound's ability to induce apoptosis through ROS generation positions it as a candidate for cancer treatment. In vitro studies have demonstrated that it can effectively inhibit the proliferation of certain cancer cell lines by triggering apoptotic pathways .

Case Studies and Research Findings

StudyFindings
Šlechta et al. (2023)Demonstrated that N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides exhibit potent inhibitory effects on mycobacterial leucyl-tRNA synthetase .
Jand'ourek et al. (2023)Evaluated the antimicrobial properties against a panel of clinically significant fungi and bacteria; showed promising results against resistant strains .
ROS Induction StudyFound that benzoxaboroles can induce ROS in cancer cells leading to increased apoptosis rates compared to control groups .

Properties

IUPAC Name

N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BNO4S/c16-14-13-8-11(7-6-10(13)9-19-14)15-20(17,18)12-4-2-1-3-5-12/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIQOEKWJGDOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide

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